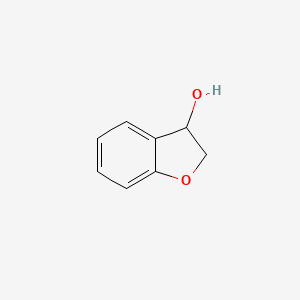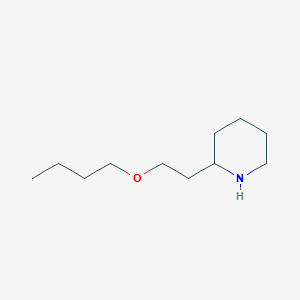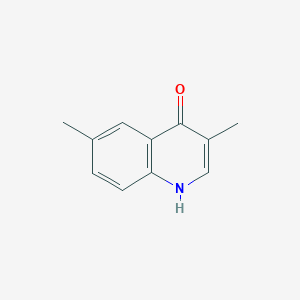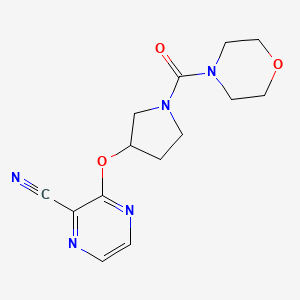
3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vibrational Spectroscopic Studies and Chemical Analysis
Research on similar quinazoline derivatives has explored their spectroscopic characteristics, molecular geometry, and electronic properties. For instance, the study of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione demonstrated the use of vibrational spectroscopy (FT-IR and FT-Raman) and density functional methods to analyze molecular vibrations, hyperpolarizability, and electronic transitions within the molecule (Sebastian et al., 2015). Such studies highlight the importance of quinazoline derivatives in understanding molecular properties that are crucial in the development of chemotherapeutic agents.
Synthesis and Biological Activity
Quinazoline and oxadiazole derivatives have been synthesized and evaluated for their biological activities, including cytotoxic properties against various cancer cell lines. For example, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties was investigated for antitumor activity, demonstrating the potential of these compounds in cancer research (Maftei et al., 2013).
Environmental and Synthetic Chemistry
Research on related compounds also includes environmentally friendly synthesis methods and the exploration of chemical reactivity. For example, L-Proline-catalyzed sequential four-component protocols have been developed for synthesizing complex heterocyclic compounds, demonstrating the potential for green chemistry applications (Rajesh et al., 2011).
Neuropharmacology
Some studies have explored the neuropharmacological potential of quinazoline derivatives, highlighting their ability to act as selective antagonists for specific receptors, which could be relevant for developing new treatments for neurological disorders (Colotta et al., 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, followed by their coupling to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "m-toluidine", "ethyl 2-bromoacetate", "2-amino-4-phenylquinazoline", "sodium hydride", "triethylamine", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetic acid", "sodium hydroxide", "acetic anhydride", "methyl iodide", "sodium methoxide", "palladium on carbon", "3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "1,3-dicyclohexylcarbodiimide", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of ethyl 2-(3-nitrobenzoyl)acetate from 3-nitrobenzoic acid and ethyl 2-bromoacetate using sodium hydride and triethylamine as catalysts", "Reduction of ethyl 2-(3-nitrobenzoyl)acetate to ethyl 2-(3-aminobenzoyl)acetate using palladium on carbon as a catalyst", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid from m-toluidine, thionyl chloride, and sodium azide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-methanol from 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid and sodium methoxide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-methyl iodide from 3-(m-tolyl)-1,2,4-oxadiazole-5-methanol and methyl iodide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethylamine from 3-(m-tolyl)-1,2,4-oxadiazole-5-methyl iodide and sodium azide using copper(I) iodide and sodium ascorbate as catalysts", "Synthesis of 3-phenethyl-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 2-amino-4-phenylquinazoline, 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethylamine, acetic anhydride, and N,N-diisopropylethylamine using 1,3-dicyclohexylcarbodiimide as a catalyst and dichloromethane as a solvent" ] } | |
| 1105249-67-9 | |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC名 |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 |
InChIキー |
LQZBJMPOCWRRKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)
![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)







